molecular formula C14H13NO2 B074015 4-(Benzyloxy)benzamide CAS No. 56442-43-4

4-(Benzyloxy)benzamide

Cat. No. B074015
CAS RN: 56442-43-4
M. Wt: 227.26 g/mol
InChI Key: PAKRXFXJKMFKPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)benzamide and its derivatives involves various chemical reactions, including the Staudinger reaction and the aromatic nucleophilic substitution. For example, a series of derivatives were synthesized using ultrasound-assisted methods, showcasing the utility of green chemistry tools in enhancing reaction efficiency and yield. These methods involve the cyclo-condensation of Schiff bases with chloro acetyl chloride in the presence of catalysts and solvents, such as triethylamine and dimethyl formamide (DMF), under ultrasonication (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)benzamide and its derivatives has been examined using various analytical techniques, including X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These studies have provided insights into the compound's geometric parameters, electronic properties, and chemical reactivity. For instance, the structural analysis of a novel derivative using X-ray diffraction and DFT calculations revealed its crystalline form and helped to understand its antioxidant properties (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

4-(Benzyloxy)benzamide undergoes various chemical reactions that highlight its versatility and potential for further chemical modifications. The synthesis processes often result in compounds exhibiting broad spectrum biological activities, demonstrating the compound's utility in medicinal and pharmaceutical fields. These chemical reactions are not only pivotal for generating derivatives with desired biological activities but also for understanding the compound's chemical behavior and interaction with biological targets.

Physical Properties Analysis

The physical properties of 4-(Benzyloxy)benzamide derivatives, such as solubility, crystallinity, and thermal stability, have been explored to assess their suitability for various applications. The study of polyamides derived from related compounds showed that they possess high thermal stability and are capable of forming transparent, flexible, and tough films, which could be relevant for material science applications (Hsiao, Yang, & Chen, 2000).

Scientific Research Applications

  • Anti-Tubercular Applications : A series of derivatives of 4-(Benzyloxy)benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also exhibited non-cytotoxic nature against the human cancer cell line HeLa, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

  • Sonochemistry in Synthesis : The synthesis of 4-(Benzyloxy)benzamide derivatives using ultrasound as a green chemistry tool has been explored. This method reduces the use of hazardous chemicals and solvents, lowers energy consumption, and increases selectivity towards the product (Nikalje et al., 2017).

  • Polymer Chemistry : In the field of polymer chemistry, 4-(Benzyloxy)benzamide has been utilized in the synthesis of well-defined aromatic polyamides and block copolymers. This includes the development of poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the versatility of this compound in material science (Yokozawa et al., 2002).

  • Drug Discovery : The compound has been used in the discovery of new series of 2-(Benzyloxy)benzamides as TRPM8 antagonists, contributing to the advancement in drug discovery methods (Brown et al., 2013).

  • Antiarrhythmic Activity : N-(Piperidylalkyl)trifluoroethoxybenzamides, derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have been evaluated for oral antiarrhythmic activity. These studies contribute to the development of new antiarrhythmic agents (Banitt et al., 1977).

  • Antioxidant Activity : Amino-substituted benzamide derivatives, including 4-(Benzyloxy)benzamide, have shown potential as powerful antioxidants due to their capacity to scavenge free radicals. Understanding their electrochemical oxidation mechanisms helps in the development of new antioxidant agents (Jovanović et al., 2020).

Safety And Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “4-(Benzyloxy)benzamide” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.

properties

IUPAC Name

4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRXFXJKMFKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369404
Record name 4-Benzyloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzamide

CAS RN

56442-43-4
Record name 4-Benzyloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-benzyloxybenzonitrile (0.61 g, 2.91 mmol) in 15 ml of tert-butanol was added fine powder of KOH (1.22 g, 21.78 mmol) and the resulting reaction mixture was refluxed for 4 h at 78° C. After the completion of the reaction (TLC monitoring), added brine solution and extracted with ethyl acetate (3×50 ml). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum, to get the product (0.67 g) that was used as such for the next step.
Quantity
0.61 g
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1.22 g
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15 mL
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brine
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a suspension of 4.565 g (20 mmol) 4-benzyloxybenzoic acid in 25 ml THF and 0.3 ml N,N-dimethylformamide was added dropwise at 0° C. a solution of 2.6 ml oxalyl chloride in 5 ml THF. Stirring was continued for 3 hours at room temperature, then the suspension was added slowly to a stirred ice-cold solution of concentrated aqueous ammonia. The organic solvent was evaporated, 100 ml water added and the precipitate isolated and dried in vacuo at 50° C. Yield: 4.29 g (94%) white solid.
Quantity
4.565 g
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reactant
Reaction Step One
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25 mL
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0.3 mL
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2.6 mL
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5 mL
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ice
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Synthesis routes and methods III

Procedure details

A mixture of 4-cyanophenoxy phenyl methane (10.45g.; 0.05 mole), 30% hydrogen peroxide (20ml) and 6N NaOH (20ml) and ethanol (30ml) was maintained at 40°-50° for 3 hrs., cooled and neutralised. The product was filtered off and recrystallised from ethanol M.p. 186°-7°.
Quantity
10.45 g
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reactant
Reaction Step One
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20 mL
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20 mL
Type
reactant
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30 mL
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solvent
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 3R-carboxylate-6-nitro-2H-3,4-dihydro-[2-1b]imidazopyran (Example 21, 1 eq.), triethylamine (1 eq.), diphenylphosphoryl azide (1 eq.) in toluene is heated at 80° C. for 4 h, cooled and t-butanol is added. The reaction is warmed to 70° C. for an additional 1 h. Workup in the standard fashion gives the Boc amine. Deprotection of the Boc group (trifluoroacetic acid:dichloromethane, 1:1) and addition of 4-benzyloxybenzoyl chloride and triethylamine gives the 4-benzyloxybenzamide of 3R-amino-6-nitro-2H-3,4-dihydro-[2-1b]imidazopyran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)benzamide
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Citations

For This Compound
23
Citations
S Murthy, J Desantis, P Verheugd… - European journal of …, 2018 - Elsevier
Human Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 is an enzyme carrying out mono-ADP-ribosylation of a range of cellular proteins and affecting their activities. It shuttles …
Number of citations: 27 www.sciencedirect.com
I Borza, I Greiner, S Kolok, K Galgóczy… - Die Pharmazie-An …, 2006 - researchgate.net
… The resynthesis was started from 4-benzyloxy-benzamide, and performed analogously to the above solid phase procedure. The endproducts (4–12) were prepared from the …
Number of citations: 7 www.researchgate.net
SK Yeon, JW Choi, JH Park, YR Lee, HJ Kim… - Bioorganic & Medicinal …, 2018 - Elsevier
Benzyloxyphenyl moiety is a common structure of highly potent, selective and reversible inhibitors of monoamine oxidase B (MAO-B), safinamide and sembragiline. We synthesized 4-(…
Number of citations: 22 www.sciencedirect.com
F Intranuovo, L Brunetti, P DelRe… - Journal of Medicinal …, 2022 - ACS Publications
Cannabinoid type 2 receptor (CB2R), belonging to the endocannabinoid system, is overexpressed in pathologies characterized by inflammation, and its activation counteracts …
Number of citations: 2 pubs.acs.org
D Piomelli, L Scalvini, Y Fotio, A Lodola… - Journal of Medicinal …, 2020 - ACS Publications
N-Acylethanolamine acid amidase (NAAA) is an N-terminal cysteine hydrolase primarily found in the endosomal–lysosomal compartment of innate and adaptive immune cells. NAAA …
Number of citations: 55 pubs.acs.org
F Migliorini, F Dei, M Calamante, S Maramai… - …, 2021 - Wiley Online Library
It is here reported a fully sustainable and generally applicable protocol for the regioselective hydroformylation of terminal alkenes, using cheap commercially available catalysts and …
JM Defauw, MM Murphy, GE Jagdmann… - Journal of medicinal …, 1996 - ACS Publications
A series of balanol analogs in which the perhydroazepine ring and the p-hydroxybenzamide moiety were combined into an acyclic linked unit have been prepared and evaluated for …
Number of citations: 61 pubs.acs.org
TM Ackermann, G Höfner, KT Wanner - ChemMedChem, 2021 - Wiley Online Library
A straightforward screening of a compound library comprising 2439 substances for the identification of new inhibitors for the neurotransmitter transporters GlyT1 and GlyT2 is described. …
M El Hilali, B Reux, E Debiton, F Leal… - Bioorganic & Medicinal …, 2017 - Elsevier
Nitrogen mustards, such as chlorambucil (CLB), can cause adverse side-effects due to ubiquitous distribution in non-target organs. To minimize this toxicity, strategies of tumor-targeting …
Number of citations: 4 www.sciencedirect.com
H Fu, MKC Tan, Y Lam - Journal of Combinatorial Chemistry, 2007 - ACS Publications
A highly regioselective and traceless solid-phase route to 1,7,8-trisubstituted purines has been developed. This methodology could be extended to the preparation of 8-azapurines and [i…
Number of citations: 8 pubs.acs.org

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